N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c1-21-11-7-4-8-12-13(11)18-16(23-12)19-14(20)15-17-9-5-2-3-6-10(9)22-15/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOMYAIMOSKCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino-6-chlorobenzothiazole with 2-amino-5-fluorobenzothiazole in the presence of a binding agent like potassium carbonate (K₂CO₃) . The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted benzothiazoles
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibits a range of biological activities:
Antimicrobial and Antifungal Activity
Research indicates that derivatives of benzothiazoles demonstrate significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, suggesting its potential as a candidate for developing new antibiotics.
Anticancer Properties
Numerous studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives have demonstrated IC₅₀ values ranging from 3.58 to 15.36 µM against several cancer cell lines, indicating substantial potential for anticancer drug development. The compound's ability to induce apoptosis in cancer cells further supports its therapeutic relevance .
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, revealing that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like sorafenib .
Inhibition of Kinases
Another investigation focused on the inhibitory effects of similar compounds on kinases such as BRAF and VEGFR-2. The results indicated that compounds structurally related to this compound could effectively inhibit these targets, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Differences :
- The target compound’s 4-methylthio group distinguishes it from analogs with halogen (e.g., 4-fluorophenyl), alkoxy (e.g., 4-methoxyphenyl), or alkylamino substituents. This modification may alter electronic effects and steric bulk, impacting receptor binding or metabolic stability.
Yield Variability :
The target compound’s synthesis would likely mirror these methods, but yields may depend on the reactivity of the methylthio substituent.
Characterization and Purity
All compounds were rigorously characterized using:
- Spectroscopy : ¹H/¹³C NMR, IR, and HRMS for structural confirmation .
- Chromatography : HPLC for purity assessment (e.g., 99% purity for compound 31 in ) .
- Elemental Analysis : Validation of molecular formulas .
The target compound would require similar characterization to confirm its identity and purity.
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its pharmacological potential. The presence of the methylthio group enhances its interaction with biological targets, while the carboxamide moiety contributes to its solubility and bioavailability.
- Molecular Formula : C16H11N3OS3
- Molecular Weight : 357.47 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Protein Interaction : The benzo[d]thiazole moiety can bind to specific proteins or enzymes, modulating their activity.
- Cell Membrane Permeability : The piperazine ring enhances the compound's ability to cross cell membranes.
- Hydrogen Bonding : The carboxamide group facilitates hydrogen bonding with biological molecules, stabilizing interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains and fungi.
| Compound | Activity | Reference |
|---|---|---|
| 1 | Bacterial Inhibition (E. coli) | |
| 2 | Antifungal Activity (Candida spp.) | |
| 3 | Broad-spectrum Antimicrobial |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), indicating potent anticancer effects .
Acetylcholinesterase Inhibition
This compound has been studied for its acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that derivatives of benzothiazole exhibit varying degrees of biological activity based on their structural modifications.
| Compound Name | Structure Features | Anticancer Activity (IC50 µM) | AChE Inhibition (IC50 µM) |
|---|---|---|---|
| N-(4-methylthio)benzothiazole | Methylthio group | 5 | 3.5 |
| N-(4-chlorobenzo[d]thiazol-2-yl) | Chlorine substitution | 10 | 5 |
| N-(phenylbenzothiazole) | Phenyl group | 15 | Not tested |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves constructing the benzothiazole core via cyclization of substituted thioureas or coupling reactions. Key steps include:
- Thiazole ring formation : Use of Lawesson’s reagent or Hantzsch thiazole synthesis under inert atmospheres (N₂/Ar) to prevent oxidation .
- Carboxamide coupling : Employ coupling agents like EDCI/HOBt or DCC in anhydrous DMF at 0–25°C for 12–24 hours .
- Methylthio introduction : Reaction with methyl disulfide or methylthiolate salts in DCM, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Optimization : Yield improvements (60–75%) require precise temperature control (reflux at 80–110°C), solvent purity (dry DMF), and stoichiometric excess of methylthio precursors (1.2–1.5 eq) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign peaks for benzothiazole protons (δ 7.5–8.5 ppm), methylthio group (δ 2.5 ppm), and carboxamide NH (δ 10–12 ppm). Compare with simulated spectra from DFT calculations .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. Fragmentation patterns validate the methylthio and carboxamide linkages .
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
Q. What in vitro assays are commonly used to assess the antimicrobial and anticancer potential of this compound?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL considered active .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses. IC50 values <20 µM indicate promising cytotoxicity .
Advanced Research Questions
Q. How do tautomeric forms of benzothiazole derivatives influence their biological activity, and what methods are used to study these dynamics?
- Tautomerism Impact : The thiazole NH and adjacent sulfur can undergo keto-enol-like tautomerism, altering hydrogen-bonding capacity and target binding (e.g., kinase inhibition) .
- Methods :
- Time-resolved fluorescence : Monitor excited-state proton transfer (ESPT) in solvents like DMSO .
- DFT Calculations : Compare tautomer stability (ΔG <2 kcal/mol suggests equilibrium) and predict dominant forms in physiological pH .
Q. What strategies resolve discrepancies in reported biological activities of this compound across different studies?
- Source Analysis : Variations in purity (HPLC >95% vs. <90%) and stereochemical impurities (e.g., racemic mixtures) can skew results. Reproduce assays with independently synthesized batches .
- Assay Conditions : Standardize protocols (e.g., serum-free media, 48h incubation) to minimize confounding factors like protein binding or metabolite interference .
Q. What in silico approaches predict the interaction of this compound with biological targets like enzymes or receptors?
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Key interactions:
- Methylthio group with hydrophobic pockets (e.g., Val523 in COX-2).
- Carboxamide NH as hydrogen-bond donor to catalytic residues (e.g., Thr766 in EGFR) .
- MD Simulations : Analyze stability of ligand-target complexes (RMSD <2 Å over 100 ns) to prioritize targets for wet-lab validation .
Q. How do modifications to the benzothiazole core affect the compound’s pharmacokinetic properties?
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce logP (from ~3.5 to ~2.0), enhancing aqueous solubility .
- Metabolic Stability : Replace methylthio with sulfone (-SO₂CH₃) to resist CYP450 oxidation, improving t½ in liver microsome assays from 30 to >120 min .
Data Contradiction Analysis
-
Antimicrobial Activity Discrepancies :
- Hypothesis : Divergent MIC values may arise from strain-specific efflux pumps or biofilm formation.
- Resolution : Combine checkerboard assays with efflux inhibitors (e.g., CCCP) to isolate resistance mechanisms .
-
Cytotoxicity Variability :
- Root Cause : Differences in cell line genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231).
- Mitigation : Use isogenic cell pairs and transcriptomic profiling (RNA-seq) to identify biomarkers of response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
